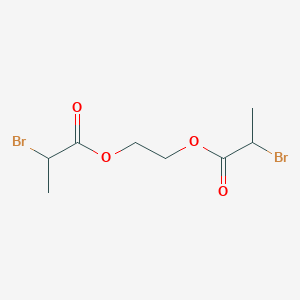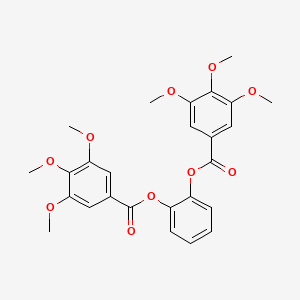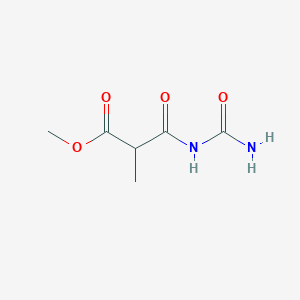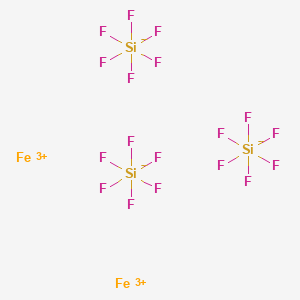![molecular formula C19H28O4 B14728345 (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate CAS No. 6198-13-6](/img/structure/B14728345.png)
(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate is a complex organic compound with a unique structure This compound is characterized by its hexadecahydroindeno[5,4-f]chromen core, which is further modified by a methyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the indeno[5,4-f]chromen core, followed by functional group modifications to introduce the methyl and acetate groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale operations, and implementing purification techniques to ensure the final product’s quality. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into cellular processes and potential therapeutic applications.
Medicine
In medicine, this compound may have potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties. Research into its biological activity could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, making it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The compound’s structural features enable it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate include other indeno[5,4-f]chromen derivatives, such as:
- (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl butyrate
- (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl propionate
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement within the molecule
Properties
CAS No. |
6198-13-6 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[(1S,3aS,3bR,5aR,9aR,9bS,11aS)-11a-methyl-7-oxo-1,2,3,3a,3b,4,5,5a,8,9,9a,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl] acetate |
InChI |
InChI=1S/C19H28O4/c1-11(20)22-17-7-5-15-13-3-6-16-14(4-8-18(21)23-16)12(13)9-10-19(15,17)2/h12-17H,3-10H2,1-2H3/t12-,13+,14+,15-,16+,17-,19-/m0/s1 |
InChI Key |
SCKVBFYHMGNGQY-XENJLOSESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)O4)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)



